![molecular formula C17H28O5 B149985 Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es CAS No. 126565-09-1](/img/structure/B149985.png)
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It is a derivative of the natural product, squamulosin, and is synthesized using various methods.
Applications De Recherche Scientifique
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has been extensively studied for its various scientific research applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mécanisme D'action
The mechanism of action of acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and can be stored for extended periods. However, it has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es has several potential future directions for research. It can be further investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. It can also be studied for its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, its mechanism of action can be further elucidated to better understand its pharmacological effects.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It has been extensively studied for its various scientific research applications, including its anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases. Its mechanism of action is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. Future research directions include further investigation of its potential as a therapeutic agent, lead compound for drug development, and elucidation of its mechanism of action.
Méthodes De Synthèse
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es is synthesized using various methods, including the use of squamulosin as a starting material. The synthesis involves the protection of the hydroxyl group of squamulosin using a suitable protecting group, followed by the selective oxidation of the primary alcohol to a carboxylic acid using a suitable oxidizing agent. The final step involves the deprotection of the hydroxyl group to yield this compound.
Propriétés
Numéro CAS |
126565-09-1 |
|---|---|
Formule moléculaire |
C17H28O5 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |
InChI |
InChI=1S/C17H28O5/c1-5-19-15-11(3)14-7-6-10(2)13-8-9-20-17(13,14)16(22-15)21-12(4)18/h10-11,13-16H,5-9H2,1-4H3/t10-,11-,13+,14+,15+,16+,17-/m1/s1 |
Clé InChI |
XQGPUPZIXFNITR-ABRRYTQFSA-N |
SMILES isomérique |
CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@@]2([C@H](O1)OC(=O)C)OCC3)C)C |
SMILES |
CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C |
SMILES canonique |
CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



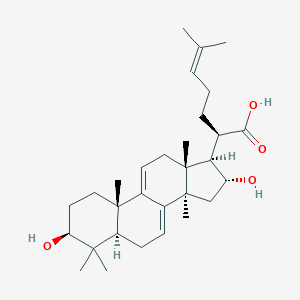

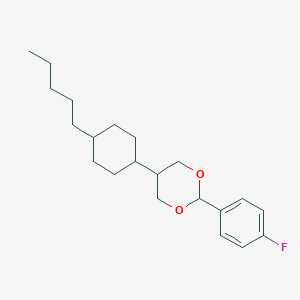

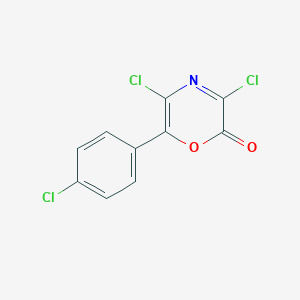
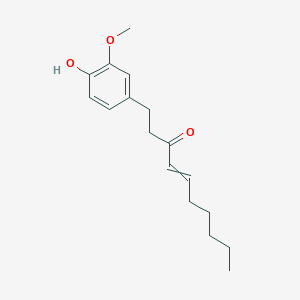
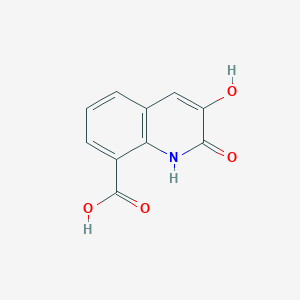
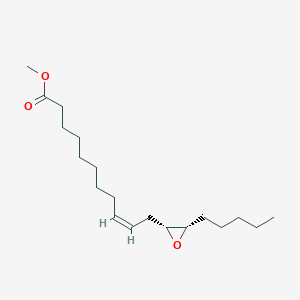
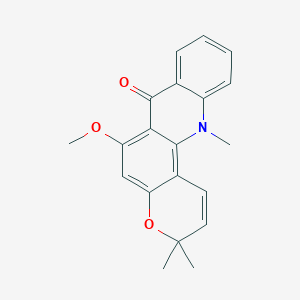
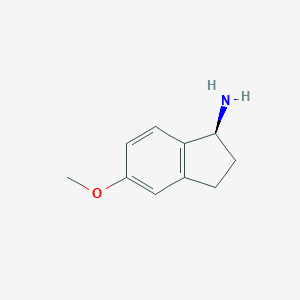
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)


